molecular formula C15H16O2 B093078 Phenol, 3-methoxy-5-(2-phenylethyl)- CAS No. 17635-59-5

Phenol, 3-methoxy-5-(2-phenylethyl)-

Cat. No. B093078
CAS RN: 17635-59-5
M. Wt: 228.29 g/mol
InChI Key: HPEFWCAKFRCLBD-UHFFFAOYSA-N
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Description

Phenol, 3-methoxy-5-(2-phenylethyl)-, is a compound that has not been directly studied in the provided papers. However, the papers do discuss various methoxy-phenol derivatives, which share some structural similarities. These compounds are of interest due to their potential applications in various fields, including material science and pharmacology. The methoxy group attached to the phenol ring can influence the electronic structure and reactivity of these molecules, making them suitable for a range of chemical transformations and applications .

Synthesis Analysis

The synthesis of methoxy-phenol derivatives typically involves condensation reactions between aldehydes and amines, leading to the formation of Schiff bases. For instance, the synthesis of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol was achieved through the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, with the best yield obtained at a 1:1 molar ratio at 75°C for 5 hours . Similarly, the synthesis of other derivatives follows a comparable pathway, with variations in reaction conditions and starting materials to yield different substituents on the phenol ring .

Molecular Structure Analysis

The molecular structures of these compounds have been extensively studied using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of one derivative revealed that it belongs to the monoclinic system with specific cell parameters and features a stable crystal structure supported by π-π packing and intramolecular hydrogen bonding . Quantum chemical calculations, such as Density Functional Theory (DFT), are also employed to predict and confirm the molecular geometry, vibrational frequencies, and electronic properties of these compounds .

Chemical Reactions Analysis

The reactivity of methoxy-phenol derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups. For instance, the regioselectivity of a palladium(II)-induced intramolecular cyclization of a methoxy-phenol compound was found to be affected by the presence of sodium carboxylates with different substituents, altering the ratio of five- and six-membered ring products . These findings highlight the importance of substituent effects on the chemical behavior of methoxy-phenol derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-phenol derivatives are characterized using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy. These methods provide insights into the bond lengths, bond angles, and electronic transitions within the molecules. Additionally, computational methods such as DFT and Hartree-Fock calculations complement experimental data, offering theoretical values for vibrational frequencies, chemical shifts, and molecular electrostatic potentials that generally show good agreement with experimental results . The radical scavenging activities of some derivatives have also been assessed, indicating their potential as effective antioxidants .

Scientific Research Applications

1. Molecular Docking and Quantum Chemical Calculations

Phenol derivatives, including 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have been studied for their molecular structure and spectroscopic data using DFT calculations. These studies include molecular parameters, intramolecular charge transfer, and biological effects based on molecular docking results (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).

2. Synthesis of Natural Furan-Cyclized Diarylheptanoids

Research on the synthesis of natural diarylheptanoids, closely related to phenol derivatives, explores methods starting from 2-furaldehyde. This research includes the synthesis of compounds like 2-methoxy-4-{[5-(2-phenylethyl)furan-2-yl]methyl}phenol (Hatice Secinti, H. SeÇen, 2015).

3. Spectroscopic Investigations for Nonlinear Optical Materials

Studies on 2-methoxy-4(phenyliminomethyl)phenol, a compound similar to phenol, 3-methoxy-5-(2-phenylethyl)-, have shown its potential as a non-linear optical material. This involves detailed spectroscopic investigations and density functional theory analyses (K. M. Hijas, S. M. Kumar, K. Byrappa, T. Geethakrishnan, S. Jeyaram, R. Nagalakshmi, 2018).

4. Antibacterial Agents

Research into 5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives has been conducted to evaluate their antibacterial activities against various bacteria. This includes synthesis and structural characterization (W. Zhou, J. Ma, R. Yuan, X. Han, H. Liu, H. Zhu, 2015).

Safety And Hazards

Phenol, 3-methoxy-5-(2-phenylethyl)-, is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Phenol, 3-methoxy-5-(2-phenylethyl)-, has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name

3-methoxy-5-(2-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-6,9-11,16H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEFWCAKFRCLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170114
Record name Phenol, 3-methoxy-5-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 3-methoxy-5-(2-phenylethyl)-

CAS RN

17635-59-5
Record name Phenol, 3-methoxy-5-(2-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methoxy-5-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17635-59-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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